Cistanoside D

Description

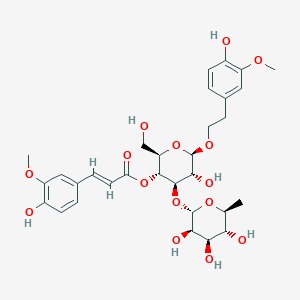

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-19(34)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)20(12-16)40-2/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGRBYHBNWLGER-CNMJWYMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317677 | |

| Record name | Cistanoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94492-21-4 | |

| Record name | Cistanoside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94492-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cistanoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Sourcing and Initial Processing

Geographic Distribution and Habitat of Cistanche Species

The genus Cistanche comprises between 20 and 30 species distributed across arid and desert areas of the Northern Hemisphere. wikipedia.org Their geographic range extends from the Mediterranean region and North Africa through the Middle East to China. wikipedia.org These plants are adapted to harsh desert environments, often growing in sand dunes and saline plains, connecting to the root systems of host plants like Haloxylon ammodendron and Tamarix species. wikipedia.orgnationalredlist.orgmdpi.com In China, key distribution areas for Cistanche species include Inner Mongolia, Xinjiang, Ningxia, Gansu, and Qinghai. mdpi.comnih.gov

Species-Specific Occurrence of Cistanoside (B13011197) D within Cistanche deserticola and Cistanche salsa

Cistanoside D has been specifically reported as a constituent in Cistanche deserticola and Cistanche salsa. biosynth.comresearchgate.netsancobio.com Cistanche deserticola and Cistanche salsa are among the species of Cistanche whose dried fleshy stems are traditionally used as herbal medicine and are recognized sources of this compound and other phenylethanoid glycosides. biosynth.comnih.govresearchgate.netmdpi.comphytopurify.com

Research has identified this compound among the various phenylethanoid glycosides isolated from Cistanche deserticola. researchgate.net Similarly, Cistanche salsa is also cited as a botanical source for this compound. sancobio.comphytopurify.com

A summary of the occurrence of this compound in these species is presented in the table below:

| Species | Occurrence of this compound | References |

| Cistanche deserticola | Detected | biosynth.comresearchgate.netsancobio.com |

| Cistanche salsa | Detected | sancobio.comphytopurify.com |

Plant Material Collection and Preliminary Preparation for Phytochemical Extraction

The primary plant material used for extracting compounds like this compound from Cistanche species is typically the succulent stem. mdpi.com Collection of plant material generally involves harvesting healthy, mature plants. xjcistanche.com The optimal time for harvesting can depend on the specific compounds of interest, with some guidelines suggesting harvesting roots in the fall or early spring. xjcistanche.com

Preliminary preparation steps usually involve cleaning the harvested plant material to remove dirt and debris, often by rinsing with water. xjcistanche.com Subsequently, the material is dried. Drying is commonly done in a well-ventilated area away from direct sunlight and can take several days to weeks. xjcistanche.com Some methods involve shade drying. imist.ma After drying, the plant material is typically ground into smaller pieces or a coarse powder. xjcistanche.com This grinding step increases the surface area, which facilitates more efficient extraction of phytochemicals. xjcistanche.com

Various extraction methods can be employed, including maceration, decoction, infusion, and solvent extraction, using solvents such as water, ethanol (B145695), methanol (B129727), or hexane, depending on the target compounds. xjcistanche.comnih.govdergipark.org.trchemfaces.com For instance, extraction with 50% methanol using ultra-sonication has been used for Cistanche tubulosa. nih.gov Soxhlet extraction with solvents like ethanol has also been reported for Cistanche species. dergipark.org.trcsic.es Successive extraction with different organic solvents, starting with less polar ones like petroleum ether, followed by more polar solvents, is another approach used in phytochemical studies of Cistanche. imist.ma

Isolation and Purification Strategies for Cistanoside D

Crude Extract Preparation Methodologies

The initial step in the isolation of Cistanoside (B13011197) D is the preparation of a crude extract from the plant material. This typically involves using solvents to extract the soluble compounds. For instance, dry, powdered plant stems can be subjected to multiple extractions using aqueous methanol (B129727) solutions, such as 80% aqueous methanol, often facilitated by sonication to enhance the extraction efficiency. vjs.ac.vn Another common method involves heating the plant powder and extracting it with ethanol (B145695), for example, 75% ethanol. cabidigitallibrary.org Hot distilled water has also been documented as an extraction solvent, sometimes followed by the addition of methanol to the extract. psu.edu These initial extraction procedures yield a crude extract containing a mixture of various plant constituents, including Cistanoside D and other phenylethanoid glycosides.

Conventional Chromatographic Separation Techniques

Following crude extraction, a series of conventional chromatographic methods are employed to separate this compound from the complex mixture. These techniques exploit differences in the chemical and physical properties of the compounds to achieve purification.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used technique in the purification of natural products. libretexts.org It utilizes silica gel as the stationary phase. Compounds are separated based on their differential adsorption onto the silica gel and their elution by a mobile phase, which is typically a solvent system of varying polarity. In the isolation schemes for this compound, silica gel column chromatography is frequently applied in the early stages to fractionate the crude extract into less complex mixtures. vjs.ac.vnnih.govresearchgate.net Gradient elution, often starting with less polar solvents and gradually increasing the proportion of more polar solvents (e.g., dichloromethane (B109758) and methanol), is commonly used to elute compounds based on their polarity. vjs.ac.vn

Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a chromatographic support based on hydroxypropylated dextran (B179266) beads, suitable for use with both aqueous and organic solvent systems. fishersci.at It is frequently employed for the separation of natural products, including phenylethanoid glycosides. Separation on Sephadex LH-20 is influenced by both size exclusion and adsorption mechanisms. This technique is often used as a subsequent purification step after initial fractionation by silica gel chromatography, helping to further purify fractions containing this compound. vjs.ac.vndp.techresearchgate.net Methanol is a common eluent for Sephadex LH-20 columns. vjs.ac.vn

Macroporous Resin Adsorption Chromatography

Macroporous resins are synthetic polymeric adsorbents used for the separation and purification of various compounds, including active components from plant extracts. hailanresin.com Their porous structure allows for the adsorption of target compounds from solution. The selection of an appropriate macroporous resin depends on the adsorption and desorption characteristics of the compounds to be purified. nih.gov Macroporous resin adsorption chromatography is utilized in the purification of extracts containing this compound, often serving to decolorize the extract and enrich the concentration of phenylethanoid glycosides. cabidigitallibrary.org Research has investigated the adsorption properties of different macroporous resins for the preparative separation of phenylethanoid glycosides from Cistanche deserticola. nih.gov For example, HPD300 resin has demonstrated good separation efficiency for phenylethanoid glycosides such as echinacoside (B191147) and acteoside, which are often found alongside this compound. nih.gov

Octadecylsilyl (ODS) Column Chromatography

Octadecylsilyl (ODS) columns, also known as C18 columns, are a staple in reversed-phase liquid chromatography. shimadzu.beshodex.com The stationary phase consists of silica gel with bonded octadecylsilyl (C18) groups, providing a non-polar surface. shimadzu.beshodex.com Separation on ODS columns is primarily driven by hydrophobic interactions between the analytes and the stationary phase. shimadzu.be ODS column chromatography, including preparative reversed-phase HPLC, is typically employed in the later stages of the purification process to achieve high purity of this compound. vjs.ac.vnnih.govresearchgate.net Elution is commonly performed using a mobile phase composed of a mixture of water and an organic solvent, such as methanol or acetonitrile (B52724), often with the addition of an acidic modifier like formic acid. vjs.ac.vnnih.govresearchgate.net

Advanced Preparative Scale Separation Techniques

To obtain this compound in larger quantities with high purity, advanced preparative scale separation techniques are employed.

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid chromatography technique that eliminates the need for a solid support, thereby minimizing irreversible adsorption and sample loss. researchgate.netnih.gov Separation is based on the differential partitioning of compounds between two immiscible liquid phases. HSCCC has been successfully applied for the preparative separation and purification of phenylethanoid glycosides, including compounds structurally similar to this compound, from Cistanche species. researchgate.netnih.govresearchgate.net Solvent systems comprising ethyl acetate, n-butanol, ethanol, and water in various ratios have been reported for the separation of phenylethanoid glycosides using HSCCC. researchgate.netnih.govresearchgate.net While specific applications focusing solely on the preparative HSCCC of this compound were not extensively detailed in the search results, the effectiveness of this technique for related compounds suggests its potential for isolating this compound on a preparative scale.

Preparative HPLC utilizing ODS columns is another advanced technique capable of yielding high-purity compounds in larger amounts. nih.govresearchgate.netbvsalud.org This method allows for precise control over separation parameters and can provide high resolution, making it suitable for the final purification of this compound.

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix. nih.gov This characteristic minimizes irreversible adsorption of the sample, often leading to high sample recovery. nih.gov HSCCC has been established as an effective method for the preparative separation and purification of various natural products, including phenylethanoid glycosides from Cistanche species. mdpi.comresearchgate.netnih.govmdpi.comnih.gov

Studies have demonstrated the successful application of HSCCC for isolating and purifying several phenylethanoid glycosides from Cistanche deserticola, such as echinacoside, cistanoside A, acteoside, isoacteoside (B1238533), and 2'-acetylacteoside. mdpi.comresearchgate.netnih.gov These separations have been achieved using different two-phase solvent systems. For instance, biphasic systems composed of ethyl acetate-ethanol-water or ethyl acetate-n-butanol-ethanol-water have been employed. researchgate.netnih.gov One study utilized an ethyl acetate-n-butanol-ethanol-water system (40:6:6:50, v/v/v/v) for the preparative separation of acteoside, isoacteoside, syringalide A 3'-α-L-rhamnopyranoside, and 2'-acetylacteoside from a Cistanche deserticola extract, yielding compounds with purities higher than 95%. nih.gov

The principle behind HSCCC separation relies on the differential partition coefficients of the target compounds between the two immiscible liquid phases of the solvent system. By optimizing the solvent system, it is possible to achieve effective separation of compounds with similar structures and polarities, which is often a challenge with traditional chromatography. While direct detailed application data specifically for the isolation of this compound using HSCCC was not extensively provided in the search results, the successful isolation of other closely related phenylethanoid glycosides from Cistanche using this technique suggests that this compound would also be amenable to purification by HSCCC with an appropriately selected solvent system.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis and purification of natural products. Semi-preparative HPLC is employed when a larger quantity of purified compound is required compared to analytical scale. This technique utilizes a liquid mobile phase and a stationary phase (typically a packed column) to separate compounds based on their differential interactions with the two phases.

Semi-preparative HPLC has been used in the purification schemes for compounds isolated from Cistanche extracts or related plant sources. mdpi.combvsalud.org It is often employed as a final purification step after initial separation methods like column chromatography. For instance, semi-preparative HPLC has been used to purify compounds from Cistanche extracts following preliminary separation steps such as silica gel and Sephadex LH-20 chromatography. mdpi.combvsalud.org While specific parameters for the semi-preparative HPLC purification of this compound were not detailed in the provided snippets, the technique's general applicability to phenylethanoid glycosides and its use in purifying related compounds from Cistanche extracts indicate its potential for obtaining highly pure this compound. mdpi.combvsalud.org Semi-preparative HPLC allows for fine-tuning of separation conditions, such as mobile phase composition, flow rate, and stationary phase chemistry, to achieve high purity of the target compound. rsc.orgnih.gov

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), are crucial for determining the complete structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of natural products like this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Studies have reported the use of 1H and 13C NMR data, often acquired in solvents such as DMSO-d6, to identify the presence and arrangement of various functional groups and sugar moieties within the this compound molecule. nih.govvjs.ac.vn Analysis of 1H NMR spectra reveals characteristic signals for anomeric protons of sugar units, methoxy (B1213986) groups, aromatic protons from the phenylpropanoid and phenylethanoid parts, and olefinic protons from the trans-olefin group. nih.gov For instance, the 1H-NMR spectrum of this compound shows anomeric protons typically around δH 4.35 (doublet) and δH 5.02 (singlet), indicating the presence of two sugar units. nih.gov Signals for an 1,3,4-trisubstituted benzene (B151609) ring and a trans-olefin group are also observed at characteristic chemical shifts and coupling constants. nih.gov

Two-dimensional NMR techniques, such as 1H-1H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming the connectivity between protons and carbons and establishing the positions of substituents and glycosidic linkages. nih.govvjs.ac.vn For example, the 1H-1H COSY spectrum can show sequential correlations within the sugar rings. nih.gov HMBC correlations between anomeric protons and the carbons they are attached to, as well as correlations between sugar carbons and aglycone carbons or acyl groups, help to confirm the glycosidic linkages and the attachment points of acyl substituents. vjs.ac.vn Comparing the NMR data with published spectral data of known compounds is a common approach for confirming the structure of isolated this compound. vjs.ac.vn

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements of the molecular ion and fragment ions, which is critical for determining the elemental composition of this compound and its structural fragments. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for this compound, often producing protonated or sodiated molecular ions in positive mode, such as [M + H]+ or [M + Na]+. nih.govvjs.ac.vn

The accurate mass obtained from HR-MS allows for the determination of the molecular formula of this compound, which has been reported as C31H40O15 with a molecular weight of 652. nih.govnih.gov For example, HR-ESI-QTOF-MS in positive mode has been used to determine the molecular formula based on the adduct ion peak, such as m/z 645.2146 for a related compound with a molecular formula of C30H38O14. nih.gov The fragmentation patterns observed in tandem mass spectrometry experiments (MS/MS or MSn) provide further structural information by revealing characteristic fragment ions corresponding to the loss of sugar units, acyl groups, or parts of the aglycone. nih.gov

Chromatographic Techniques for Identification and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound within complex plant extracts or purified samples. These methods often coupled with spectroscopic detectors, allow for the selective analysis of this compound among other co-occurring compounds.

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), also known as HPLC-PDA (Photodiode Array), is a widely used technique for the separation and detection of this compound. uan.edu.mxresearchgate.netjfda-online.com HPLC-DAD allows for the separation of this compound from other components in a mixture based on its differential interaction with the stationary phase and the mobile phase.

DAD provides UV-Vis absorption spectra across a range of wavelengths, which is useful for identifying compounds based on their characteristic chromophores and for assessing peak purity. uan.edu.mx this compound, being a phenylpropanoid glycoside, exhibits characteristic UV absorption due to the presence of aromatic rings and the double bond in the phenylpropanoid moiety. nih.gov The UV spectrum obtained from the DAD can be used as a criterion for peak identification by comparing it with the spectrum of a reference standard. uan.edu.mx HPLC-DAD methods have been developed and validated for the quantitative analysis of phenylethanoid glycosides, including compounds found in Cistanche species. uan.edu.mxresearchgate.netjfda-online.com Method validation typically includes parameters such as linearity, sensitivity (limit of detection and quantification), precision, repeatability, and accuracy (recovery). uan.edu.mxjfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Variants (e.g., ESI-MSn, QTOF-MS/MS, LTQ-Orbitrap)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification capabilities of MS. Various MS analyzers and ionization techniques are coupled with LC for the analysis of this compound, providing high sensitivity, selectivity, and structural information. uan.edu.mxjfda-online.comscispace.combiosynth.comauburn.eduresearchgate.netrsc.orgnih.gov

Electrospray ionization (ESI) is commonly used in LC-MS analysis of this compound due to its suitability for polar and thermolabile compounds. nih.govjfda-online.combiospec.net LC-ESI-MS can be operated in positive or negative ion mode, yielding protonated or deprotonated molecules, respectively, as well as adduct ions. vjs.ac.vnjfda-online.com

Different MS analyzers offer varying capabilities:

ESI-MSn (Ion Trap Mass Spectrometry): Ion trap mass spectrometers can perform multiple stages of fragmentation (MSn), allowing for detailed structural characterization by sequentially fragmenting selected ions. shimadzu.com This is useful for elucidating the fragmentation pathways of this compound and identifying the sugar and aglycone moieties. nih.gov

QTOF-MS/MS (Quadrupole Time-of-Flight Mass Spectrometry): QTOF instruments provide high mass accuracy and high resolution, enabling precise determination of elemental compositions of parent and fragment ions. nih.govshimadzu.complos.org LC-ESI-QTOF-MS has been used for the dereplication and identification of phenylpropanoid-substituted diglycosides, including this compound, based on their accurate mass and characteristic fragmentation patterns. nih.govplos.org The fragmentation of this compound in QTOF-MS/MS can show losses corresponding to sugar units (glucose, rhamnose) and the feruloyl moiety. nih.gov

LTQ-Orbitrap: Hybrid mass spectrometers like the LTQ-Orbitrap combine a linear ion trap (LTQ) with an Orbitrap mass analyzer, offering high resolution, high mass accuracy, and the ability to perform MSn experiments. mdpi.comthermofisher.comthermofisher.com LC-LTQ-Orbitrap-MS is used for comprehensive chemical profiling and identification of compounds in complex matrices, providing detailed structural information through accurate mass measurements and fragmentation data. mdpi.com

LC-MS methods are widely applied for the identification of this compound in plant extracts by comparing retention times and mass spectral data (molecular ions and fragmentation patterns) with those of reference standards or published data. jfda-online.complos.orgresearchgate.net

Chemical Fingerprinting for Batch-to-Batch Quality Evaluation

Chemical fingerprinting using chromatographic techniques, particularly HPLC-DAD or LC-MS, is a critical approach for the quality control and standardization of herbal materials and products containing this compound. uan.edu.mxauburn.edunih.govcabidigitallibrary.org A chemical fingerprint represents a characteristic chromatographic profile of a sample, showing the presence and relative abundance of multiple components. auburn.educabidigitallibrary.org

HPLC-DAD fingerprints of Cistanche species have been established to assess the consistency of chemical composition between different batches or samples from different origins. jfda-online.com By comparing the retention times and peak areas of major compounds, including this compound, similarities and differences in chemical profiles can be evaluated. jfda-online.comcabidigitallibrary.org Statistical methods, such as hierarchical clustering analysis and principal component analysis, can be applied to the chromatographic fingerprint data to discriminate between samples and evaluate batch-to-batch variation. researchgate.netresearchgate.net

LC-MS-based fingerprinting provides even more detailed information by combining chromatographic separation with mass spectral data, allowing for the identification of a larger number of compounds and providing higher selectivity. auburn.educabidigitallibrary.org LC-MS fingerprints can be used for the comprehensive chemical profiling of extracts and the tentative identification of components based on their mass-to-charge ratios and fragmentation patterns. nih.govplos.org This approach is valuable for ensuring the authenticity and consistent quality of materials containing this compound. auburn.edu

Chemical fingerprinting helps to ensure that the chemical composition of different batches of a raw material or product is consistent, which is essential for ensuring reproducible biological activity and quality. auburn.edu

Quantitative Analytical Approaches for this compound Content Determination

Quantitative analysis of this compound is essential for determining its concentration in plant extracts and other matrices. Several methods, including QAMS and validated HPLC-DAD approaches, have been developed and applied.

Quantitative Analysis of Multi-Components by Single Marker (QAMS) is an economical and reliable method for the quality control of traditional Chinese medicines containing multiple active compounds. This method determines the content of several components using the calibration curve of a single reference standard. While the search results mention the application of QAMS for the determination of phenylethanoid glycosides, including this compound, in Cistanche species, specific data tables detailing the relative conversion factors (RCFs) for this compound using a single marker were not explicitly found in the provided snippets nih.gov. However, the principle involves establishing the relationship between the peak area of the single marker and the peak areas of other components, allowing for their quantification without requiring individual reference standards for every compound.

Research has shown the use of QAMS to determine the content of five phenethyl alcohol glycosides in Cistanche, providing a method for quality control nih.gov. Another study explored QAMS methods on different detectors for the simultaneous determination of multiple constituents dp.tech.

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is a widely used and validated technique for the quantitative analysis of this compound in various plant matrices. This method allows for the simultaneous determination of multiple compounds based on their retention times and UV-Vis spectra.

A validated UHPLC-DAD method was developed for the simultaneous determination of major compounds in Verbena officinalis L., including this compound. This method achieved chromatographic separation in less than 7 minutes using a Kinetex 1.7 µ XB-C18 column with a gradient elution of water and acetonitrile modified with 0.1% formic acid. Method validation confirmed its sensitivity, linearity (R² ≥ 0.997), precision (intraday ≤ 1.71%; interday ≤ 1.46%), and accuracy (recovery rates between 93.9% and 108.8%) for the quantitative analysis of eight selected marker compounds. The identity and peak purity of the analytes were confirmed by coupling with ESI-QTOF-MS researchgate.net.

Another HPLC-DAD method was developed and validated for the simultaneous determination of eight phenylethanoid glycosides, including this compound, in Cistanche deserticola. This method demonstrated good linear regression (R² > 0.9998) and recovery rates between 93.65% and 109.79%, indicating its accuracy, reproducibility, and sensitivity for the simultaneous quantitative analysis of these compounds jfda-online.com. The method was successfully applied to quantify the eight phenylethanoid glycosides in different samples of C. deserticola, revealing significant variations in their contents jfda-online.com.

Validated HPLC-DAD methods are considered accurate, precise, and sensitive for the quantitative analysis of this compound in complex matrices jfda-online.comresearchgate.netuan.edu.mxscielo.org.mx. Method validation typically involves assessing parameters such as linearity, sensitivity (LOD and LOQ), precision (intraday and interday), accuracy (recovery), and specificity researchgate.netmdpi.comunich.it.

While specific quantitative data tables for this compound content in different samples were mentioned in the search results, the detailed numerical data was not consistently available in a format suitable for direct extraction and presentation as interactive tables within this response. However, the validation parameters from the studies provide a clear indication of the robustness and reliability of these HPLC-DAD methods for this compound quantification.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5315930 |

| Acteoside | 5281800 |

| Echinacoside | 5281771 |

| Tubuloside A | 21637830 |

| Cistanoside C | 94492-22-5 (ChemSpider ID: 4475114) chemspider.com or mentioned as PubChem CID in some contexts jfda-online.com |

| Tubuloside B | 9831166 |

| Leucosceptoside A | Not found in search results |

| Cistanoside A | Mentioned in studies jfda-online.comresearchgate.netjst.go.jp |

| Isoacteoside | Mentioned in studies jfda-online.comresearchgate.netjst.go.jp |

| 2'-acetylacteoside | Mentioned in studies jfda-online.comresearchgate.net |

| Isocistanoside C | Mentioned in study jfda-online.com |

| Cistancinenside A | Mentioned in study researchgate.net |

Analytical Characterization and Quantification of Cistanoside D

Quantitative Analytical Approaches for Cistanoside D Content Determination

Quantitative analysis of this compound is vital for determining its concentration in plant extracts and other relevant matrices. Several methods, including QAMS and validated HPLC-DAD approaches, have been developed and applied for this purpose.

Quantitative Analysis of Multi-Components by Single Marker (QAMS) offers an economical and dependable approach for the quality control of traditional Chinese medicines containing multiple active constituents nih.gov. This method allows for the quantification of several components by using the calibration curve of a single reference standard. While the provided search results indicate the application of QAMS for determining phenylethanoid glycosides, including this compound, in Cistanche species, detailed data tables specifically outlining the relative conversion factors (RCFs) for this compound using a single marker were not explicitly present in the snippets nih.gov. The underlying principle involves establishing a relationship between the peak area of a designated single marker compound and the peak areas of other components, thereby enabling their quantification without the need for individual reference standards for each compound nih.gov.

Studies have documented the use of QAMS for the determination of the content of five phenethyl alcohol glycosides in Cistanche, highlighting its utility in quality control nih.gov. Further research has explored the application of QAMS methods with different detectors for the simultaneous determination of multiple constituents dp.tech.

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is a widely accepted and validated technique for the quantitative analysis of this compound in various plant matrices jfda-online.comresearchgate.netuan.edu.mxscielo.org.mx. This method facilitates the simultaneous quantification of multiple compounds based on their distinct retention times and UV-Vis absorption spectra jfda-online.com.

A validated ultra-high performance liquid chromatography diode array detector (UHPLC-DAD) method was developed for the simultaneous determination of major compounds, including this compound, in Verbena officinalis L. researchgate.net. This method achieved chromatographic separation in under 7 minutes utilizing a Kinetex 1.7 µ XB-C18 column with a gradient mobile phase composed of water and acetonitrile (B52724) acidified with 0.1% formic acid researchgate.net. The validation of this method confirmed its sensitivity, linearity (R² ≥ 0.997), precision (intraday ≤ 1.71%; interday ≤ 1.46%), and accuracy (recovery rates between 93.9% and 108.8%) for the quantitative analysis of eight selected marker compounds researchgate.net. The identity and peak purity of the analyzed compounds were further confirmed by coupling the UHPLC system with an ESI-QTOF-MS researchgate.net.

Another HPLC-DAD method was developed and validated for the simultaneous determination of eight phenylethanoid glycosides, including this compound, in Cistanche deserticola jfda-online.com. This method demonstrated good linear regression (R² > 0.9998) and recovery rates ranging from 93.65% to 109.79%, indicating its accuracy, reproducibility, and sensitivity for the simultaneous quantitative analysis of these compounds jfda-online.com. The method was successfully applied to quantify the eight phenylethanoid glycosides in various samples of C. deserticola, revealing notable variations in their contents jfda-online.com.

Validated HPLC-DAD methods are considered accurate, precise, and sensitive for the quantitative analysis of this compound within complex matrices jfda-online.comresearchgate.netuan.edu.mxscielo.org.mx. The validation process typically involves evaluating parameters such as linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), precision (intraday and interday variability), accuracy (recovery studies), and specificity researchgate.netmdpi.comunich.it.

Although the search results mentioned quantitative data for this compound content in different samples, the detailed numerical data required for creating interactive data tables was not consistently available in the provided snippets. However, the reported validation parameters from these studies underscore the robustness and reliability of these HPLC-DAD methods for the accurate quantification of this compound.

Chemical Modification and Derivatization Studies of Cistanoside D

Investigations into In Vivo Metabolic Transformations of Cistanosides (e.g., Methylation, Acetylation, Hydroxylation, Hydrolysis)

In vivo metabolic transformations of phenylethanoid glycosides, including cistanosides, are crucial for understanding their bioavailability and pharmacological effects. These transformations can involve various enzymatic reactions such as methylation, acetylation, hydroxylation, and hydrolysis. Cistanosides, being caffeic acid derivatives, can degrade into simpler phenolic acid derivatives through these metabolic processes in vivo. mdpi.com

Studies on the metabolism of cistanosides, such as Cistanoside (B13011197) F, have shown that they can be degraded via metabolic reactions including methylation, acetylation, hydroxylation, and hydrolysis in vivo, yielding phenolic acid derivatives like caffeic acid and hydroxyl alcohol. mdpi.com Similarly, Cistanoside B and echinacoside (B191147), which possess a 6'-O-β-D-glucopyranosyl moiety, have shown increased intensity in certain studies, suggesting metabolic changes. researchgate.net Research using techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF MS) has been employed to elucidate the metabolic profiles of cistanosides in biological matrices such as rat plasma, bile, urine, and feces. researchgate.net Hydrolysis, glucuronidation, sulfation, acyl migration, oxidation, and hydrogenation have been identified as primary metabolic pathways for related compounds like caffeic acid. researchgate.net

Specifically concerning Cistanoside D, it has been noted that chemical components like Cistanoside B, C, D, and E, found in Cistanche deserticola, can release methylated hydroxytyrosol (B1673988) following metabolism. researchgate.net This suggests that methylation and hydrolysis play a role in the in vivo fate of this compound. The complex and sometimes unpredictable nature of these metabolic transformations in vivo highlights the need for comprehensive analytical approaches to identify metabolites. researchgate.net

Synthetic Derivatization Approaches to Novel this compound Analogues

Synthetic derivatization approaches aim to modify the structure of natural compounds like this compound to create novel analogues with potentially improved pharmacological properties, stability, or bioavailability. While specific detailed synthetic schemes for derivatizing this compound are not extensively detailed in the provided search results, the general principles of modifying glycosidic and phenolic compounds are relevant.

Phenylethanoid glycosides, including cistanosides, possess various functional groups (hydroxyls, esters, glycosidic linkages) that are amenable to chemical modification. Derivatization can involve altering the sugar moieties, the caffeoyl group, or the phenylethanoid portion of the molecule. For instance, studies on other natural product classes like nucleosides demonstrate general synthetic strategies involving the formation of glycosidic linkages or modifications of sugar moieties and nucleobases to create analogues. nih.govmdpi.com These methods often involve coupling reactions, protection and deprotection strategies, and functional group interconversions.

The presence of ester and glycosidic bonds in this compound suggests that hydrolysis is a potential point of modification or metabolic breakdown. mdpi.com Synthetic approaches could involve creating analogues that are more resistant to hydrolysis or designing prodrugs that are activated by hydrolysis in specific biological environments.

Research into structure-activity relationships (SAR) of related cinnamic acid derivatives and phenylpropanoids provides insights into how structural changes impact biological activity, which can guide the design of this compound analogues. researchgate.netmdpi.com For example, studies have explored the influence of hydroxyl groups and the presence of catechol units on antioxidant activity. mdpi.com

Structure-Based Design Principles for Targeted Compound Development

Structure-based design principles utilize the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design or identify compounds that can bind to it with high affinity and specificity. gardp.org This approach is widely used in drug discovery and can involve techniques like molecular docking and molecular dynamics simulations to predict the interaction between a ligand (like this compound or its analogue) and its target protein. gardp.org

While the specific protein targets for this compound are still under investigation, its reported biological activities, such as antioxidant, anti-inflammatory, and potential neuroprotective effects, suggest potential interactions with various enzymes and receptors involved in these pathways. biosynth.comingentaconnect.com For instance, studies have explored the interaction of this compound with enzymes like dipeptidyl peptidase-IV (DPP-IV) using molecular docking, suggesting its potential as an inhibitor. nih.govresearchgate.net This type of in silico analysis can provide insights into the binding modes and key interactions between this compound and its targets, which can inform the design of targeted analogues. gardp.orgnih.govresearchgate.net

Structure-based design can help in understanding how modifications to the this compound structure might affect its binding affinity and efficacy against a specific target. By analyzing the interactions predicted by molecular docking or simulations, researchers can rationally design analogues with optimized functional groups or conformations to enhance binding and improve biological activity. gardp.org This iterative process involves computational design, synthesis of the designed analogues, and experimental testing to validate the predictions and refine the design principles. gardp.org

The stability of compounds in complex with their targets, as assessed by molecular dynamics simulations, is another aspect of structure-based design that has been applied to this compound in the context of enzyme inhibition. nih.govresearchgate.net

In Vitro and Animal Model Based Investigations of Cistanoside D Bioactivity

Mechanisms of Antioxidant Activity

There is no available research that specifically details the mechanisms of antioxidant activity for Cistanoside (B13011197) D. While general antioxidant properties are attributed to the cistanoside family of compounds, the specific contributions and mechanisms of Cistanoside D have not been elucidated.

No studies were found that have directly assessed the capacity of this compound to scavenge reactive oxygen species. The direct interaction of this specific compound with free radicals such as the superoxide anion or hydroxyl radical has not been reported.

The effect of this compound on the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) has not been a subject of specific scientific inquiry. Research on other cistanosides suggests a potential for this class of compounds to modulate these enzyme systems, but data specific to this compound is lacking.

There are no published findings on the ability of this compound to inhibit lipid peroxidation. The protective effect of this compound against oxidative damage to cellular membranes has not been investigated.

The potential anti-apoptotic effects of this compound, particularly in the context of mitigating oxidative stress, remain uninvestigated. Scientific literature does not provide evidence of studies examining its role in cellular pathways related to apoptosis and oxidative damage.

Neuropharmacological Effects

Specific neuropharmacological studies focusing on this compound are absent from the current body of scientific literature. While the neuroprotective potential of Cistanche extracts and other isolated cistanosides is an active area of research, these investigations have not been extended to this compound.

There is no available data from in vitro or animal models that describes the effects of this compound on neuronal survival, neurite outgrowth, or other aspects of neuronal function. Its potential as a neuroprotective agent has not been specifically evaluated.

Amelioration of Cognitive Dysfunction in Animal Models

Investigations utilizing animal models of cognitive decline have demonstrated the potential of glycosides from Cistanche tubulosa, including this compound, to mitigate cognitive deficits. In a study involving APPswe/PS1dE9 double-transgenic (APP/PS1) mice, a well-established model for Alzheimer's disease (AD) that exhibits characteristic amyloid-beta (Aβ) deposition and cognitive impairment, treatment with total glycosides of Cistanche tubulosa (GCT) led to significant improvements in spatial learning and memory. nih.gov

The Morris water maze test, a standard behavioral assay for assessing spatial learning, was used to evaluate cognitive function. The results showed that APP/PS1 mice treated with a high dose of GCT exhibited a notably shortened escape latency by the fifth day of training compared to the untreated model group. nih.gov Furthermore, in the probe test, where the escape platform is removed, the GCT-treated group spent more time in the target quadrant, indicating enhanced memory retention. nih.gov These findings suggest that GCT can rescue cognitive impairments in this AD mouse model. nih.gov

| Parameter | Model Group (APP/PS1) | High-Dose GCT Group | Observation |

|---|---|---|---|

| Escape Latency (Day 5) | Significantly prolonged vs. wild type | Significantly shortened vs. model group | GCT treatment improved spatial learning speed. nih.gov |

| Time in Target Quadrant (Probe Test) | Evenly distributed trajectory | Trajectory biased toward original platform quadrant | GCT treatment enhanced spatial memory retention. nih.gov |

Relevance in Preclinical Neurodegenerative Disease Models

The findings regarding cognitive enhancement are highly relevant in the context of preclinical models for neurodegenerative diseases. The APP/PS1 mouse model, for instance, is designed to mimic the amyloid pathology central to Alzheimer's disease. nih.govresearchgate.netembopress.org The ability of Cistanche glycosides to not only improve cognitive function but also reduce the protein levels of Aβ in these animals underscores their neuroprotective potential. nih.gov

The mechanisms underlying these effects are multifaceted. Phenylethanoid glycosides (PhGs), the class of compounds to which this compound belongs, are known to possess neuroprotective, anti-oxidant, and anti-aging properties. nih.gov For example, Cistanoside A, a related PhG, has been shown to inhibit apoptosis by protecting against the generation of reactive oxygen species (ROS). nih.gov This anti-apoptotic and antioxidative activity is crucial in neurodegenerative conditions, which are often characterized by oxidative stress and neuronal cell death. nih.gov The demonstrated efficacy in a model that recapitulates key aspects of AD pathology suggests that these compounds could interfere with the disease progression. nih.govnih.gov

Anti-inflammatory Modulations

Regulation of Pro-inflammatory Mediators (e.g., Interleukin-6 (IL-6), NF-κB Signaling Pathway)

Cistanosides have demonstrated significant anti-inflammatory properties, primarily through the regulation of key signaling pathways involved in the inflammatory response. Studies on Cistanoside F, a related compound, have shown that it can significantly downregulate pro-inflammatory mediators, including Interleukin-6 (IL-6) and phosphorylated Nuclear Factor-kappa B (p-NF-κB). mdpi.comnih.gov

The NF-κB pathway is a central regulator of inflammation. frontiersin.orgnih.gov In response to inflammatory stimuli, the NF-κB transcription factor is activated and translocates to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including cytokines like IL-6. nih.govresearchgate.net IL-6 itself plays a critical role in perpetuating the inflammatory response. nih.gov The ability of cistanosides to inhibit the NF-κB pathway, thereby reducing the production of IL-6, represents a key mechanism for their anti-inflammatory effects. mdpi.comnih.gov This suppression of inflammatory mediators suggests a potential to mitigate the chronic inflammation associated with various pathological conditions. frontiersin.org

Immunomodulatory Effects

The anti-inflammatory actions of cistanosides are an integral part of their broader immunomodulatory effects. Immunomodulation refers to the alteration of the immune response, which can involve both suppressing inflammatory reactions and enhancing protective immune functions. mdpi.com The potent anti-inflammatory properties of Cistanoside F, for example, demonstrate a clear capacity to modulate immune activity. mdpi.comnih.gov

Phenylethanoid glycosides can influence the body's immune response in various ways, which is a critical factor in managing autoimmune disorders and infectious diseases. mdpi.com The regulation of cytokine production is a cornerstone of this activity. By inhibiting pro-inflammatory cytokines, cistanosides can help to temper excessive immune reactions that contribute to tissue damage, while potentially promoting a more balanced immune state.

Metabolic Regulation and Adiposity Effects (using Cistanoside F as a reference for Cistanosides)

Amelioration of Intracellular Lipid Accumulation in Cellular Models (e.g., C2C12 Myotubes)

Research using Cistanoside F as a reference compound for cistanosides has revealed significant effects on metabolic regulation, particularly in mitigating the accumulation of lipids within cells. In studies using C2C12 myotubes, a cellular model for skeletal muscle, Cistanoside F was found to significantly attenuate the accumulation of lipid droplets. mdpi.comnih.gov

This effect is mediated through the modulation of key metabolic signaling pathways. Cistanoside F upregulates the phosphorylation and expression of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis and lipid metabolism. mdpi.comnih.govnih.gov Activation of AMPK signaling, in turn, influences the expression of several downstream targets involved in fat metabolism. mdpi.comresearchgate.net The study observed that Cistanoside F modulated the expression of Peroxisome proliferator-activated receptor gamma (PPARγ), a key marker of adipogenic differentiation, as well as Adipose Triglyceride Lipase (ATGL) and Uncoupling Protein 1 (UCP1), which are involved in lipid mobilization and catabolism. mdpi.com These findings provide the first experimental evidence for the therapeutic potential of cistanosides in metabolic regulation, specifically in reducing adiposity at a cellular level. nih.gov

| Marker/Pathway | Effect of Cistanoside F | Metabolic Function |

|---|---|---|

| Intracellular Lipid Droplets | Significantly attenuated | Reduces cellular lipid storage. mdpi.comnih.gov |

| AMPK Signaling | Upregulated/Activated | Master regulator of cellular energy and lipid metabolism. mdpi.comnih.gov |

| PPARγ Expression | Modulated | Key transcription factor for adipogenic differentiation. mdpi.com |

| ATGL/UCP1 Expression | Modulated | Proteins involved in lipid mobilization and breakdown. mdpi.com |

Modulation of Key Metabolic Regulators

Research on cistanosides, specifically Cistanoside F, has demonstrated significant effects on key metabolic regulators in in vitro models using C2C12 myotubes, which are capable of both myogenic and adipogenic differentiation. These studies provide insight into the potential mechanisms by which these compounds may influence cellular metabolism.

Experimental findings show that Cistanoside F can attenuate the accumulation of lipid droplets. nih.govmdpi.com This effect is linked to the modulation of several key proteins involved in lipid metabolism. The expression of Peroxisome proliferator-activated receptor-gamma (PPARγ), a primary regulator of adipogenesis, is suppressed. nih.govnih.gov Concurrently, the compound influences the expression of Adipose triglyceride lipase (ATGL), Carnitine palmitoyltransferase 1b (CPT1b), and Uncoupling protein 1 (UCP1), all of which are crucial for fat mobilization and fatty acid oxidation. nih.govnih.gov

A central mechanism appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.gov Activation of AMPK leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase 1 (ACC1), a critical enzyme in the synthesis of fatty acids. nih.gov This cascade of events suggests that the compound shifts cellular metabolism away from lipid storage and towards fatty acid oxidation and energy expenditure.

Table 1: Effects of Cistanoside F on Metabolic Regulators in C2C12 Cells

| Regulator | Observed Effect | Pathway Implication |

|---|---|---|

| AMPK | Upregulated phosphorylation (Activation) nih.gov | Central energy sensor activation |

| ACC1 | Upregulated phosphorylation (Inhibition) nih.gov | Decrease in fatty acid synthesis |

| PPARγ | Modulated expression nih.gov | Inhibition of adipogenic differentiation |

| ATGL | Modulated expression nih.gov | Promotion of fat mobilization |

| CPT1b | Modulated expression nih.gov | Increase in fatty acid oxidation |

| UCP1 | Modulated expression nih.gov | Increase in thermogenesis/energy expenditure |

Promotion of Myogenic Differentiation

In the same C2C12 cell models, Cistanoside F has been found to promote myogenic differentiation, the process by which myoblasts develop into mature muscle fibers (myotubes). nih.govmdpi.com This is evidenced by an increase in the expression of Myosin Heavy Chain (MHC), a key protein marker for late-stage myogenic differentiation. nih.gov The promotion of muscle protein synthesis occurs alongside the inhibition of lipid accumulation, suggesting a dual role in regulating muscle cell fate and health. nih.gov

The activation of the AMPK pathway is also linked to these pro-myogenic effects. nih.gov Studies have identified a positive regulatory feedback mechanism between AMPK signaling and MHC expression, indicating that the therapeutic effects of the compound on muscle development are mediated through AMPK-dependent pathways. nih.gov By enhancing the expression of myogenic factors, Cistanoside F supports the development and formation of myotubes. mdpi.com

Reproductive System Protective Effects in Hypoxia Animal Models

Studies using animal models of hypoxia (low oxygen conditions) have investigated the protective effects of cistanosides on the male reproductive system. Hypoxia is known to induce oxidative stress, which can be detrimental to testicular tissue and sperm function. nih.govnih.govnih.gov

Impact on Testicular Oxidative Stress

In hypoxia-exposed rats, treatment with cistanosides has been shown to exert strong antioxidative effects. nih.govnih.gov Hypoxia typically leads to a significant decrease in the activity of crucial endogenous antioxidant enzymes. nih.gov Research demonstrates that cistanosides can significantly restore the activities of enzymes such as glutathione reductase (GR), glutathione peroxidase (GPx), and superoxide dismutase (SOD) in the testes. nih.gov By enhancing the activity of these antioxidant enzymes, cistanosides help to reduce the accumulation of reactive oxygen species (ROS) and mitigate the harmful effects of hypoxia-induced oxidative stress on testicular tissue. nih.gov

Effects on Germ Cell Viability and Apoptosis

Oxidative stress induced by hypoxia can lead to germ cell damage and apoptosis (programmed cell death), ultimately impairing spermatogenesis. nih.govmdpi.com In both in vitro (using GC-1 cells) and in vivo models, hypoxia was found to significantly reduce germ cell viability through apoptosis activation and cell cycle arrest. nih.govnih.gov Treatment with cistanosides demonstrated a protective effect by increasing cell viability and decreasing apoptosis. nih.govnih.gov This protective mechanism is directly linked to the compounds' ability to downregulate ROS levels and restore antioxidant enzyme activity. nih.govnih.gov

Influence on Sperm Parameters

The health of testicular tissue and germ cells directly impacts sperm quality. In animal models, a hypobaric hypoxic environment was shown to cause a decline in key sperm parameters. nih.gov Treatment with cistanosides was effective in protecting against this hypoxia-induced damage. nih.gov Specifically, studies have observed that cistanosides can restore acrosome enzyme activity, which is crucial for fertilization. nih.gov Furthermore, treatment has been shown to significantly enhance the live sperm rate compared to untreated hypoxic models. nih.gov

Table 2: Effect of Cistanosides on Sperm Parameters in Hypoxia Model

| Parameter | Effect of Hypoxia | Effect of Cistanoside Treatment |

|---|---|---|

| Acrosome Enzyme Activity | Decreased nih.gov | Restored nih.gov |

| Live Sperm Rate | Decreased nih.gov | Significantly Increased nih.gov |

| Sperm Motility | Decreased nih.gov | Enhanced nih.gov |

Osteoporosis Research in Ovariectomized Animal Models (using Cistanoside A as a reference for Cistanosides)

Ovariectomized (OVX) animal models are widely used to study postmenopausal osteoporosis, which is characterized by bone loss due to estrogen deficiency. biocytogen.com Research on Cistanoside A, a phenylethanoid glycoside from the same class as this compound, provides a reference for the potential anti-osteoporotic activity of cistanosides.

In studies using OVX mice, oral administration of Cistanoside A demonstrated significant anti-osteoporotic effects. mdpi.comnih.gov After a 12-week intervention, treated mice showed enhanced bone strength, increased bone mineral density (BMD), and improved trabecular bone microarchitecture compared to the untreated OVX group. mdpi.comnih.gov

Mechanistically, Cistanoside A was found to decrease the activity of bone resorption markers, such as tartrate-resistant acid phosphatase (TRAP), while increasing the bioactivity of the bone formation marker alkaline phosphatase (ALP). nih.gov The therapeutic effect is believed to be mediated through the regulation of key signaling pathways. Cistanoside A inhibits the expression of TNF-receptor associated factor 6 (TRAF6), which in turn suppresses receptor activators of nuclear factor kappaB ligand (RANKL) and downregulates the NF-κB pathway, a key regulator of osteoclastogenesis (the formation of bone-resorbing cells). nih.gov Simultaneously, it upregulates osteoprotegerin (OPG) and stimulates the PI3K/Akt pathway, which promotes bone formation. nih.gov These findings suggest that Cistanoside A, and potentially other cistanosides, may help prevent bone loss by concurrently inhibiting bone resorption and promoting bone formation. nih.gov

Table 3: Anti-Osteoporotic Effects of Cistanoside A in OVX Mice

| Parameter | Observation in OVX Model | Effect of Cistanoside A Treatment |

|---|---|---|

| Bone Strength | Decreased | Enhanced mdpi.comnih.gov |

| Bone Mineral Density (BMD) | Decreased | Enhanced mdpi.comnih.gov |

| Trabecular Microarchitecture | Deteriorated | Improved mdpi.comnih.gov |

| Bone Resorption Markers (e.g., TRAP) | Increased | Decreased nih.gov |

| Bone Formation Markers (e.g., ALP) | Decreased | Increased nih.gov |

Effects on Bone Strength and Trabecular Bone Microarchitecture

Investigations using ovariectomized (OVX) mice, a common animal model for postmenopausal osteoporosis, have demonstrated the significant anti-osteoporotic effects of Cistanoside A. nih.gov Treatment with Cistanoside A has been shown to enhance bone strength, improve bone mineral density (BMD), and positively modify the trabecular bone microarchitecture. nih.gov

Table 1: Effects of Cistanoside A on Bone Microarchitecture in OVX Mice

| Parameter | OVX Group | Cistanoside A-Treated Group | Outcome |

|---|---|---|---|

| Trabecular Area | Decreased | Significantly Improved | Prevention of Bone Loss |

| Trabecular Number | Decreased | Significantly Improved | Enhanced Microarchitecture |

| Bone Mineral Density (BMD) | Decreased | Enhanced | Increased Bone Density |

| Maximum Load | Reduced | Significantly Improved | Increased Bone Strength |

This table is a representation of findings described in research literature. nih.gov

Modulation of Bone Resorption and Formation Markers

The anti-osteoporotic activity of Cistanoside A is exerted through the regulation of bone metabolism, which involves suppressing bone resorption while promoting bone formation. nih.gov The balance between the activity of bone-resorbing osteoclasts and bone-forming osteoblasts is critical for maintaining skeletal integrity. nih.gov

Studies in OVX mice have shown that ovariectomy leads to a significant increase in the activities of bone resorption markers, including tartrate-resistant acid phosphatase (TRAP), deoxypyridinoline (DPD), and cathepsin K. nih.gov Oral administration of Cistanoside A for 12 weeks demonstrated a notable potential in preventing the rise of these markers. nih.gov For instance, a high dose of Cistanoside A was observed to significantly suppress the activities of DPD, TRAP, and cathepsin K when compared to the untreated OVX group. nih.gov Concurrently, the bioactivity of the bone formation marker alkaline phosphatase (ALP) was increased with Cistanoside A treatment. nih.gov

Table 2: Modulation of Bone Turnover Markers by Cistanoside A in OVX Mice

| Marker Type | Marker Name | Effect of Ovariectomy | Effect of Cistanoside A Treatment |

|---|---|---|---|

| Bone Resorption | Tartrate-Resistant Acid Phosphatase (TRAP) | Increased | Decreased Activity |

| Bone Resorption | Deoxypyridinoline (DPD) | Significantly Increased | Decreased Activity |

| Bone Resorption | Cathepsin K | Increased | Decreased Activity |

| Bone Formation | Alkaline Phosphatase (ALP) | No Significant Change | Increased Bioactivity |

This table summarizes the regulatory effects of Cistanoside A on key biochemical markers of bone metabolism. nih.gov

Involvement of Signaling Pathways (e.g., TRAF6, RANKL, NF-κB, OPG, PI3K/Akt)

The molecular mechanisms underlying the effects of Cistanoside A on bone metabolism involve the modulation of several key signaling pathways that govern osteoclast and osteoblast function. nih.gov Osteoclast differentiation and activity are primarily controlled by the interaction between receptor activator of nuclear factor-κB ligand (RANKL) and its receptor RANK. nih.govkoreascience.kr This interaction is inhibited by osteoprotegerin (OPG), a decoy receptor. nih.govresearchgate.net Therefore, the OPG/RANKL ratio is a critical determinant of osteoclast activity. nih.gov

Research has shown that Cistanoside A inhibits the expression of TNF-receptor associated factor 6 (TRAF6). nih.gov TRAF6 is a crucial adaptor protein downstream of the RANK receptor that mediates signals for osteoclast differentiation and function. koreascience.krembopress.orgnih.gov By inhibiting TRAF6, Cistanoside A coordinates the suppression of the nuclear factor kappa-light chain enhancer of activated B cells (NF-κB) pathway and the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

Specifically, Cistanoside A treatment leads to:

Suppression of RANKL levels: This reduces the primary signal for osteoclast formation. nih.gov

Upregulation of OPG: This further inhibits RANKL activity, shifting the OPG/RANKL ratio in favor of reduced bone resorption. nih.gov

Downregulation of NF-κB expression: NF-κB is a key transcription factor for osteoclastogenesis, and its inhibition prevents osteoclast differentiation. nih.govkoreascience.kr

Upregulation of PI3K and Akt: The PI3K/Akt pathway is involved in promoting bone formation. nih.govnih.gov

These findings indicate that Cistanoside A exerts its anti-osteoporotic effects by downregulating TRAF6, which in turn inactivates the NF-κB pathway and activates the PI3K/Akt pathway, thereby inhibiting bone resorption and promoting bone formation. nih.gov

Hepatoprotective Investigations in Animal Models and In Vitro Systems (using Cistanoside A as a reference for Cistanosides)

Pharmacological studies have indicated that extracts from Cistanches Herba, rich in phenylethanoid glycosides like Cistanosides, possess various biological activities, including hepatoprotective effects. nih.gov These effects are often attributed to the strong antioxidative properties of these compounds. nih.gov

Research focusing on the phenylethanoid glycoside components of Cistanche deserticola has sought to identify the active ingredients and elucidate their hepatoprotective mechanisms. nih.gov One key compound, echinacoside (B191147), which is structurally related to Cistanosides, has been shown to significantly ameliorate liver tissue damage and inflammatory infiltration in animal models. nih.gov It was found to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver injury. nih.gov

The mechanism of action appears to involve the modulation of inflammatory pathways. Echinacoside has been observed to inhibit the release of inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This anti-inflammatory activity is exerted through the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov By acting as a potential inhibitor of the TLR4 receptor, echinacoside can downregulate the expression of downstream proteins, thereby mitigating the inflammatory response that contributes to liver damage. nih.gov These findings suggest that Cistanosides, as a class of compounds, may offer hepatoprotective benefits by targeting oxidative stress and inflammation. nih.govnih.gov

Structure Activity Relationship Sar Studies of Cistanoside D and Its Analogues

Identification of Key Pharmacophoric Groups within the Cistanoside (B13011197) D Structure

For Cistanoside D and its analogues, the key pharmacophoric groups—the essential features for biological interaction—are generally recognized as:

The Hydroxyphenylethyl Aglycone: This C6-C2 unit, specifically a hydroxytyrosol-type moiety in many active PhGs, is fundamental to the core structure. researchgate.net

The Phenylpropanoid Acyl Group: This is typically a caffeoyl, feruloyl, or coumaroyl group. The catechol (3,4-dihydroxy) system on the caffeoyl group is a significant contributor to the antioxidant properties of many PhGs, acting as a potent radical scavenger. ingentaconnect.com

The Central Glucosyl Moiety: This sugar acts as the scaffold connecting the phenylethanol and acyl groups. nih.gov

The arrangement and nature of these groups, particularly the number and position of phenolic hydroxyls on both the aglycone and the acyl moiety, are critical determinants of the compound's biological activity. biosynth.comgoogle.com Mass spectrometry studies help elucidate these structures by identifying fragmentation patterns, such as the loss of caffeoyl or sugar residues, which confirms the location and type of these key groups. nih.govresearchgate.net

Table 1: Core Pharmacophoric Features of Phenylethanoid Glycosides

| Pharmacophoric Group | General Role in Bioactivity | Structural Example |

|---|---|---|

| Hydroxyphenylethyl Moiety | Core scaffold; contributes to antioxidant and other biological effects. | Hydroxytyrosol (B1673988) |

| Hydroxycinnamic Acyl Moiety | Major contributor to antioxidant capacity via radical scavenging. | Caffeoyl Group |

| Central β-D-glucopyranose | Connects the aglycone and acyl groups. | Glucose |

Influence of Glycosyl and Acyl Moieties on Observed Biological Activities

The specific nature and positioning of the glycosyl (sugar) and acyl groups on the PhG framework profoundly influence their biological activities. SAR studies have demonstrated that subtle changes to these moieties can lead to significant differences in pharmacological effects.

Influence of the Acyl Group: The type and position of the acyl group are critical. Studies comparing PhGs have shown that the presence of a caffeoyl group often correlates with strong antioxidant activity. ingentaconnect.com Furthermore, the position of this acyl group on the central glucose matters. For example, processing of Cistanche deserticola can cause isomerization, converting PhGs with a 4'-O-caffeoyl group (like acteoside) into isomers with a 6'-O-caffeoyl group (like isoacteoside), which alters their biological profile. nih.govresearchgate.net Research on the hepatoprotective effects of PhGs from Cistanche tubulosa highlighted that a 4'-O-caffeoyl group led to stronger activity than a 6'-O-caffeoyl group. jst.go.jp The presence of an acetyl group, as seen in 2'-acetylacteoside, also modifies activity; its removal can abolish certain anti-inflammatory effects.

Influence of the Glycosyl Moieties: The number and type of sugar units are equally important. The core structure of many PhGs is a disaccharide, but this can be extended to trisaccharides. jst.go.jp

Number of Sugars: The addition of a second glucose unit at the C-6' position of the central glucose (as in echinacoside (B191147) compared to acteoside) has been shown to reduce certain activities, such as the inhibitory effect on TNF-α-induced cytotoxicity. jst.go.jp

Type of Sugar: The most common peripheral sugar is rhamnose, but others like xylose and apiose can also be present, modifying the compound's polarity and interaction with biological targets. psu.edu

Linkage Position: The position of the interglycosidic linkage is crucial. For example, acteoside features a rhamnose linked at the 3'-position of the central glucose. nih.gov

These findings underscore that the glycosyl and acyl patterns are not mere decorations but are key to fine-tuning the biological actions of PhGs like this compound. nih.goviosrphr.org

Table 2: Impact of Structural Modifications on Biological Activity of Phenylethanoid Glycosides

| Structural Feature | Compound Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| Acyl Position | Acteoside (4'-O-caffeoyl) vs. Isoacteoside (B1238533) (6'-O-caffeoyl) | 4'-O-caffeoyl group shows stronger hepatoprotective activity. | jst.go.jp |

| Additional Glucose | Acteoside vs. Echinacoside (has extra glucose) | The 6'-O-β-D-glucopyranosyl moiety in echinacoside reduces activity against TNF-α-induced cytotoxicity compared to acteoside. | jst.go.jp |

| Acetylation | Acteoside vs. 2'-Acetylacteoside | Introduction of a 2'-O-acetyl moiety can reduce certain bioactivities. | jst.go.jp |

Comparative Analysis of this compound Activity with Related Phenylethanoid Glycosides

This compound belongs to a large family of structurally related PhGs, and its activity is often evaluated in comparison to other prominent members like acteoside (verbascoside), isoacteoside, and echinacoside. ingentaconnect.comfrontiersin.org These comparative studies are essential for elucidating the specific contributions of different structural features.

Cistanche deserticola and related species contain a mixture of these compounds, with their relative abundance varying. nih.govresearchgate.net For instance, echinacoside and cistanoside A are often the most abundant PhGs in the stems of C. deserticola. nih.gov

Antioxidant Activity: Comparative studies on antioxidant capacity frequently show that acteoside has very strong radical scavenging activity, sometimes higher than other PhGs. jst.go.jp The structural difference between acteoside and echinacoside—an additional glucose on echinacoside—is thought to influence this activity. jst.go.jp this compound, sharing the core PhG structure, also exhibits antioxidant properties, which are attributed to its phenolic hydroxyl groups. ingentaconnect.combiosynth.com The antioxidant potential of PhGs is often linked to the number and position of these hydroxyl groups and the presence of the catechol structure in the caffeoyl moiety. google.com

Other Biological Activities: In studies on osteoporosis, various PhGs including cistanoside A, acteoside, and isoacteoside were shown to inhibit osteoclast activity. google.comnih.gov Research on cytotoxicity has revealed specific structural requirements for activity. For example, in one study, acteoside (with a 4'-O-caffeoyl group) was more potent than its isomer isoacteoside (6'-O-caffeoyl group). jst.go.jp this compound's activity profile is understood within this context, where its unique combination of glycosyl and acyl groups determines its specific interactions and potency compared to its analogues. ingentaconnect.com

Table 3: Structural Comparison of this compound and Related Phenylethanoid Glycosides

| Compound | Core Aglycone | Acyl Group | Inner Sugar Moiety (at C-8 of Aglycone) | Outer Sugar Moiety | Reference |

|---|---|---|---|---|---|

| This compound | Hydroxytyrosol | Feruloyl | Glucose | Rhamnose (at C-3 of Glucose) | biosynth.comscispace.com |

| Acteoside | Hydroxytyrosol | Caffeoyl | Glucose | Rhamnose (at C-3 of Glucose) | nih.goviosrphr.org |

| Echinacoside | Hydroxytyrosol | Caffeoyl | Glucose (with another Glucose at C-6) | Rhamnose (at C-3 of Glucose) | researchgate.netiosrphr.org |

| Cistanoside A | Hydroxytyrosol | Caffeoyl | Glucose (with another Glucose at C-4) | Rhamnose (at C-3 of Glucose) | iosrphr.orgnih.gov |

Computational Approaches in SAR Derivation

Computational methods are increasingly vital tools in medicinal chemistry for exploring and predicting Structure-Activity Relationships (SAR), and their application to PhGs like this compound is growing. oncodesign-services.comnih.gov These in silico techniques provide insights into how these molecules interact with biological targets at a molecular level, helping to rationalize observed activities and guide the design of new compounds. oncodesign-services.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein, such as an enzyme or receptor. For PhGs, docking studies can help identify key interactions, such as hydrogen bonds between the phenolic hydroxyl groups and amino acid residues in the active site of an enzyme. mdpi.comresearchgate.net For example, a study on dipeptidyl peptidase-IV (DPP-IV) inhibitors used molecular docking to evaluate the binding of various compounds, including this compound. researchgate.netnih.gov Such analyses can explain why certain structural features, like a specific acyl group or sugar moiety, enhance or diminish binding affinity and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By analyzing a dataset of related PhGs and their measured potencies, QSAR can identify the physicochemical properties (e.g., electronic, steric, and solubility effects) that are most important for activity. ashp.org These models can then be used to predict the activity of novel, unsynthesized analogues, accelerating the discovery of more potent compounds. oncodesign-services.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. nih.gov Following a docking study, an MD simulation can be run on a complex of this compound and its target protein to verify the stability of the predicted binding pose and analyze the flexibility of different parts of the molecule within the binding site. researchgate.net

These computational approaches complement experimental SAR studies by providing a theoretical framework to understand the complex interplay between the structure of this compound and its biological functions. nih.gov

| Molecular Dynamics | Simulates the dynamic behavior and stability of the PhG-protein complex. | Assesses the stability of binding interactions and conformational flexibility over time. researchgate.netnih.gov |

Future Directions and Emerging Research Avenues for Cistanoside D

Advanced Elucidation of Uncharacterized Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Cistanoside (B13011197) D is crucial for optimizing its production and potentially enabling synthetic biology approaches. Although Cistanoside D is known to be a phenylethanoid glycoside found in plants like Cistanche deserticola, Pedicularis semitorta, and Pedicularis artselaeri, the specific enzymatic steps and genetic regulation involved in its synthesis remain to be fully characterized. biosynth.comnih.gov Future research should aim to identify the genes and enzymes responsible for the glycosylation, hydroxylation, and esterification reactions that lead to the formation of this compound. Techniques such as transcriptomics, proteomics, and metabolomics can be employed to identify candidate genes and enzymes involved in the pathway. Furthermore, gene silencing or overexpression studies in model plant systems could help validate the function of these candidates. Elucidating these pathways could pave the way for metabolic engineering strategies to enhance this compound production in Cistanche species or heterologous hosts.

Comprehensive Metabolite Profiling and Pharmacokinetics of this compound In Vivo